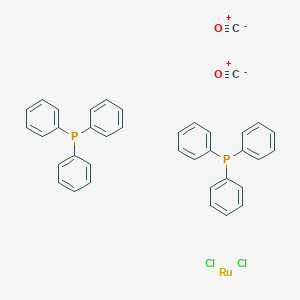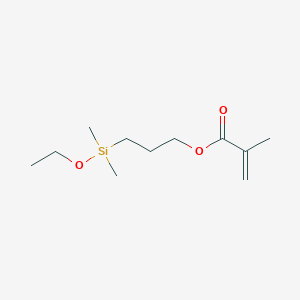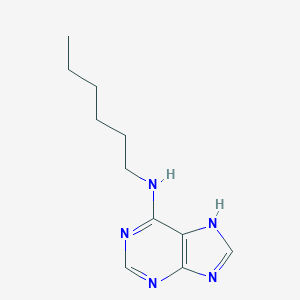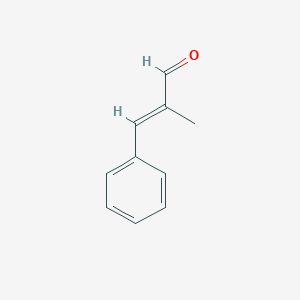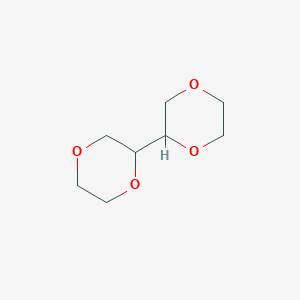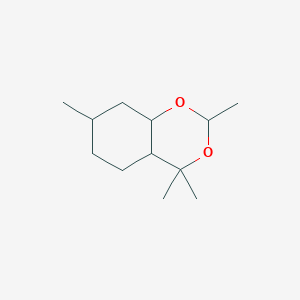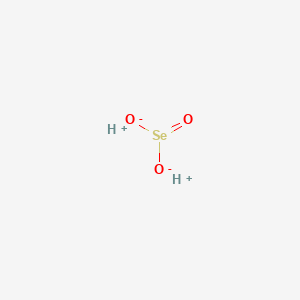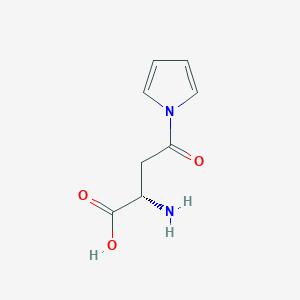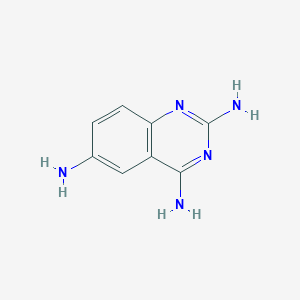
2,4,6-Triaminoquinazoline
概要
説明
キナゾリン-2,4,6-トリアミンは、多様な生物活性を持つため、大きな関心を集めている複素環式化合物です。この化合物は、2、4、および6の位置に3つのアミノ基が結合したキナゾリンコアで構成されています。 キナゾリン誘導体は、抗真菌、抗ウイルス、抗糖尿病、抗がん、抗炎症、抗菌、および抗酸化作用などの薬理作用で知られています .
準備方法
合成経路と反応条件
Niementowski合成: この方法は、アントラニル酸とホルムアミドの反応を伴い、キナゾリン誘導体の形成につながります.
求核置換反応(SNAr): この反応は、芳香族環上の脱離基を求核剤で置換することを伴い、キナゾリン誘導体の形成につながります.
工業生産方法
キナゾリン-2,4,6-トリアミンの工業生産は、通常、高い収率と純度を確保するために最適化された反応条件を使用して、大規模合成を行います。 具体的な方法と条件は、目的の用途や出発物質の入手可能性によって異なります .
化学反応の分析
反応の種類
酸化: キナゾリン-2,4,6-トリアミンは酸化反応を起こし、様々な酸化誘導体を形成します.
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム.
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム.
求核剤: アンモニア、アミン.
生成する主な生成物
これらの反応から生成される主な生成物は、様々な官能基を持つ様々なキナゾリン誘導体であり、様々な生物活性を示します .
科学研究への応用
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting enzymes and modulating biological pathways.
Medicine: Explored for its potential as an anticancer, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
キナゾリン-2,4,6-トリアミンの作用機序は、特定の分子標的と経路との相互作用を伴います。 例えば、プリン代謝に関与する酵素であるキサンチンオキシダーゼを阻害することが示されています . この阻害は、尿酸産生の減少につながるため、痛風の治療法となり得ます . さらに、キナゾリン-2,4,6-トリアミンはスーパーオキシドスカベンジャーとして作用し、細胞の酸化ストレスを軽減することができます .
類似化合物の比較
類似化合物
キナゾリン: キナゾリン-2,4,6-トリアミンの母体化合物で、幅広い薬理活性を持ちます.
キナゾリノン: 4位にカルボニル基を持つ誘導体で、キナゾリン-2,4,6-トリアミンとは異なる生物活性を示します.
2,6-ジアミノキナゾリン-4(3H)-オン: 2位と6位にアミノ基、4位にカルボニル基を持つ別の誘導体です.
独自性
キナゾリン-2,4,6-トリアミンは、3つのアミノ基が存在することによって、その化学反応性と生物活性が大きく影響を受けるため、独自性があります。 この化合物は、他の誘導体と比べてキサンチンオキシダーゼに対する阻害活性が優れており、治療用途の有望な候補となっています .
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound of quinazoline-2,4,6-triamine, known for its broad spectrum of pharmacological activities.
Quinazolinone: A derivative with a carbonyl group at position 4, exhibiting different biological activities compared to quinazoline-2,4,6-triamine.
2,6-Diaminoquinazolin-4(3H)-one: Another derivative with amino groups at positions 2 and 6 and a carbonyl group at position 4.
Uniqueness
Quinazoline-2,4,6-triamine is unique due to the presence of three amino groups, which can significantly influence its chemical reactivity and biological activity. This compound has shown better inhibitory activity against xanthine oxidase compared to other derivatives, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
quinazoline-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,9H2,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBWEZVYRBKOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303497 | |
| Record name | 2,4,6-Triaminoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13741-90-7 | |
| Record name | 2,4,6-Triaminoquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013741907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13741-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Triaminoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13741-90-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIAMINOQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZD2M6Q8CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B80881.png)
